4-(Ethoxymethylidene)-2-(4-nitrophenyl)isoquinoline-1,3(2H,4H)-dione
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Overview
Description
4-(Ethoxymethylidene)-2-(4-nitrophenyl)isoquinoline-1,3(2H,4H)-dione is a complex organic compound that belongs to the isoquinoline family This compound is characterized by its unique structure, which includes an ethoxymethylidene group, a nitrophenyl group, and an isoquinoline dione core
Preparation Methods
The synthesis of 4-(Ethoxymethylidene)-2-(4-nitrophenyl)isoquinoline-1,3(2H,4H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of an ethoxymethylidene precursor with a nitrophenyl-substituted isoquinoline dione. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.
Chemical Reactions Analysis
4-(Ethoxymethylidene)-2-(4-nitrophenyl)isoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-(Ethoxymethylidene)-2-(4-nitrophenyl)isoquinoline-1,3(2H,4H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Ethoxymethylidene)-2-(4-nitrophenyl)isoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
4-(Ethoxymethylidene)-2-(4-nitrophenyl)isoquinoline-1,3(2H,4H)-dione can be compared with other similar compounds, such as:
4-(Methoxymethylidene)-2-(4-nitrophenyl)isoquinoline-1,3(2H,4H)-dione: This compound has a methoxymethylidene group instead of an ethoxymethylidene group, leading to differences in reactivity and properties.
4-(Ethoxymethylidene)-2-(4-aminophenyl)isoquinoline-1,3(2H,4H)-dione: This compound has an aminophenyl group instead of a nitrophenyl group, which affects its chemical behavior and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
833479-71-3 |
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Molecular Formula |
C18H14N2O5 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
4-(ethoxymethylidene)-2-(4-nitrophenyl)isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H14N2O5/c1-2-25-11-16-14-5-3-4-6-15(14)17(21)19(18(16)22)12-7-9-13(10-8-12)20(23)24/h3-11H,2H2,1H3 |
InChI Key |
DTXNIDYFYTZVEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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